2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride
Overview
Description
2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride, also known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BEB is a synthetic compound that is structurally similar to natural compounds found in the human body, making it an ideal candidate for studying the biochemical and physiological effects of these compounds.
Mechanism of Action
The mechanism of action of 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride is not fully understood, but it is believed to act as a competitive antagonist of certain GPCRs. By binding to the receptor site of these proteins, this compound blocks the binding of other ligands, preventing their activation. This inhibition of GPCR activation can lead to a wide range of physiological effects, depending on the specific receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific GPCR being targeted. Some of the potential effects of this compound include changes in blood pressure, heart rate, and neurotransmitter release. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of chronic pain and inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride in lab experiments is its specificity for certain GPCRs. By selectively targeting these proteins, researchers can gain insight into their function and regulation. However, one of the limitations of using this compound is its potential for off-target effects. Because this compound is a synthetic compound, it may interact with other proteins or enzymes in unintended ways, leading to false or misleading results.
Future Directions
There are many potential future directions for research involving 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride. One area of interest is in the development of new drugs that target specific GPCRs. By understanding the mechanism of action of this compound and other GPCR antagonists, researchers can design more effective and selective drugs for a wide range of diseases and conditions. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride has been studied extensively for its potential applications in biomedical research. One of the primary research applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. This compound has been shown to be a potent antagonist of certain GPCRs, making it an ideal tool for studying the function and regulation of these proteins.
Properties
IUPAC Name |
2-[(3-bromo-4-ethoxyphenyl)methylamino]butan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-3-11(9-16)15-8-10-5-6-13(17-4-2)12(14)7-10;/h5-7,11,15-16H,3-4,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIIMJDLRUZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OCC)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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